N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound that features a pyrazole ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the xanthene moiety. One common method starts with the preparation of the pyrazole ring using ethyl 2-(ethoxymethylene)-3-oxobutanoate and hydrazine hydrate . The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride . The final step involves coupling the pyrazole ring with the xanthene moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorescent properties can also be exploited for imaging applications, where it binds to specific cellular components and emits light upon excitation.
Comparison with Similar Compounds
Similar Compounds
- N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-1,6-hexane diamine
- N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-ethylamine
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Uniqueness
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of a pyrazole ring and a xanthene moiety, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-14(12-23(2)22-13)11-21-20(24)19-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)19/h3-10,12,19H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJMFMGNGHDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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